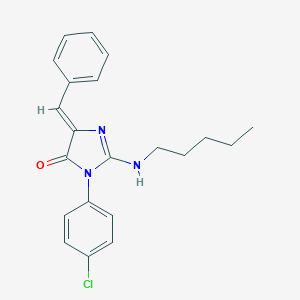
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is commonly referred to as CLPIM and belongs to the class of imidazolone derivatives.
作用机制
The mechanism of action of CLPIM involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects:
CLPIM has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, it has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, CLPIM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of CLPIM is its potent anti-inflammatory and anti-tumor activities. It has been found to be effective in various animal models of inflammation and cancer. Furthermore, it has a low toxicity profile and is well tolerated in animal models. However, one of the limitations of CLPIM is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for CLPIM research. One of the main areas of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-diabetic effects. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of CLPIM in humans. Finally, there is a potential application of CLPIM in the treatment of viral infections such as COVID-19, which warrants further investigation.
Conclusion:
In conclusion, CLPIM is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has a low toxicity profile. However, further research is needed to elucidate its molecular mechanisms of action and to develop novel formulations and delivery methods to improve its solubility and bioavailability.
合成方法
The synthesis of CLPIM involves the reaction of 4-chlorobenzaldehyde with pentylamine in the presence of acetic acid as a catalyst. The resulting product is then subjected to a condensation reaction with glycine to form the final product, CLPIM. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
科学研究应用
CLPIM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CLPIM has been found to have a potential application in the treatment of diabetes and obesity.
属性
分子式 |
C21H22ClN3O |
|---|---|
分子量 |
367.9 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one |
InChI |
InChI=1S/C21H22ClN3O/c1-2-3-7-14-23-21-24-19(15-16-8-5-4-6-9-16)20(26)25(21)18-12-10-17(22)11-13-18/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,24)/b19-15- |
InChI 键 |
XFFCOFZJNYKZSH-CYVLTUHYSA-N |
手性 SMILES |
CCCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)Cl |
SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl |
规范 SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)